

DPM-1003: Application Notes and Protocols for Cell Culture Assays

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Compound of Interest

Compound Name: DPM-1003

Cat. No.: B15580676

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Introduction

DPM-1003 is a potent and specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in various signaling pathways.[1][2] PTP1B has emerged as a significant therapeutic target in a range of diseases, including metabolic disorders, neurodevelopmental conditions like Rett Syndrome, and various cancers.[2][3][4][5] **DPM-1003**, developed by DepYmed, Inc., is an orally bioavailable small molecule that offers a promising tool for investigating the cellular functions of PTP1B and for preclinical evaluation of PTP1B inhibition.[2][3] These application notes provide detailed protocols for utilizing **DPM-1003** in common cell culture assays to assess its biological activity and therapeutic potential.

Mechanism of Action

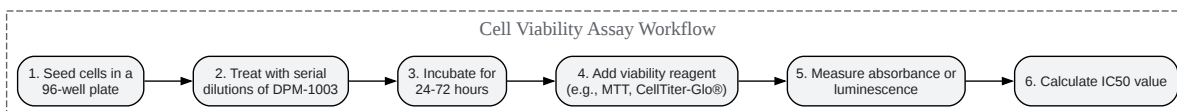
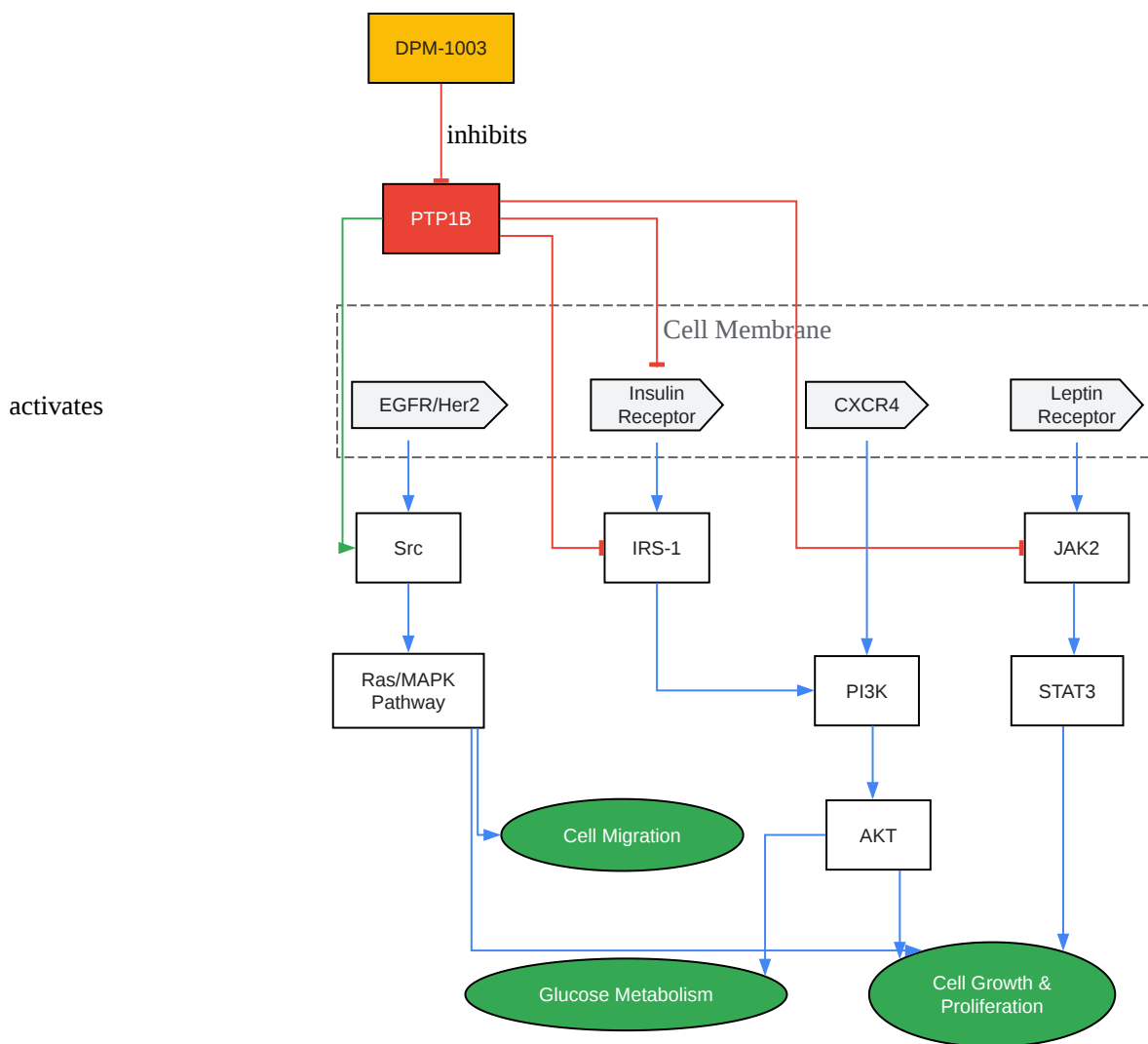
PTP1B dephosphorylates key signaling proteins, thereby downregulating pathways crucial for cell growth, proliferation, and metabolism. By inhibiting PTP1B, **DPM-1003** enhances and prolongs the phosphorylation of these target proteins, leading to the modulation of downstream cellular events. Key pathways influenced by PTP1B inhibition include:

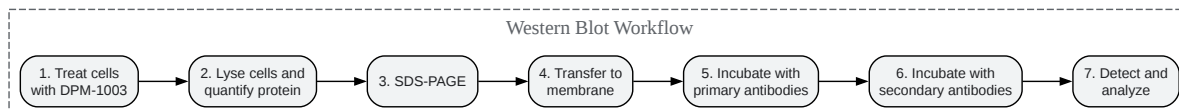
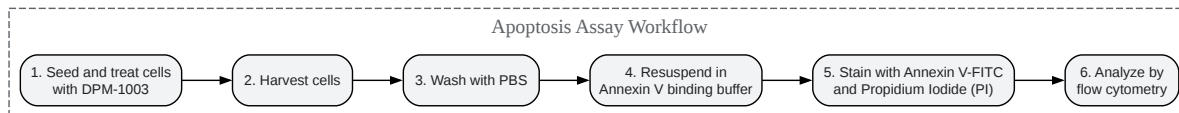
- Insulin and Leptin Signaling: PTP1B is a major negative regulator of the insulin and leptin receptors. Its inhibition enhances sensitivity to these hormones.[6][7]

- Receptor Tyrosine Kinase (RTK) Signaling: PTP1B can dephosphorylate and thereby regulate the activity of various RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Her2/Neu, which are often dysregulated in cancer.[1][8]
- Src Family Kinases: PTP1B can activate Src by dephosphorylating an inhibitory tyrosine residue, thereby promoting downstream signaling cascades like the Ras/MAPK pathway.[9]
- JAK/STAT Pathway: PTP1B has been shown to dephosphorylate JAK2 and STAT3, thus attenuating cytokine signaling.[6][9]

Signaling Pathways Modulated by DPM-1003 (via PTP1B Inhibition)

The following diagram illustrates the central role of PTP1B in various signaling cascades and the expected downstream effects of its inhibition by **DPM-1003**.





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